B-Raf V600E Enzymatic Potency: 31-Fold Advantage Over Vemurafenib in Cell-Free Assays
In cell-free enzymatic assays measuring inhibition of B-Raf V600E kinase activity, 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (RAF Kinase Inhibitor VII) achieves an IC50 of 1 nM . This represents a 31-fold greater potency than the FDA-approved Type I B-Raf inhibitor vemurafenib (PLX4032), which yields an IC50 of 31 nM in the same assay format . For comparison, the investigational Type I inhibitor PLX-4720 shows an IC50 of 13 nM (13-fold less potent than the target) , while the multi-kinase inhibitor sorafenib inhibits B-Raf V600E with an IC50 of 24 nM (24-fold less potent) [1]. The clinical inhibitor dabrafenib, at IC50 0.7 nM , is the only comparator approaching the target's potency; however, dabrafenib is a Type I DFG-in binder with a distinct binding mode and lacks UT-A1 activity (see Evidence Items 2 and 3).
| Evidence Dimension | B-Raf V600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Vemurafenib IC50 = 31 nM; PLX-4720 IC50 = 13 nM; Sorafenib IC50 = 24 nM; Dabrafenib IC50 = 0.7 nM |
| Quantified Difference | 31-fold more potent than vemurafenib; 13-fold vs. PLX-4720; 24-fold vs. sorafenib; 1.4-fold less potent than dabrafenib |
| Conditions | Cell-free enzymatic assay against B-Raf V600E mutant kinase (recombinant), ATP-competitive format |
Why This Matters
The 31-fold potency gap relative to vemurafenib means that at the same inhibitor concentration, this compound achieves substantially greater target engagement, which directly affects assay sensitivity, inhibitor usage quantity, and achievable occupancy in cellular and in vivo B-Raf-driven models.
- [1] PMC Table 1. In vitro Raf kinase inhibition IC50: Sorafenib B-Raf V600E IC50 = 24 ± 1.7 nM. View Source
